2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a benzoic acid derivative. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of substituents such as halogens or nitro groups on the benzoic acid ring.
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17) |
InChI Key |
NEXVBQSRPRQZBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.